{4,7-dimethyl-5-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid
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Overview
Description
{4,7-dimethyl-5-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid is a synthetic organic compound belonging to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4,7-dimethyl-5-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid typically involves multi-step organic reactions. The starting materials often include chromen-2-one derivatives, which undergo alkylation, acylation, and esterification reactions to introduce the desired substituents. Common reagents used in these reactions include alkyl halides, acyl chlorides, and esterifying agents under controlled conditions such as reflux or catalytic environments.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
{4,7-dimethyl-5-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted acetic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, {4,7-dimethyl-5-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential therapeutic properties. Studies have shown that chromen-2-one derivatives exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer effects. Researchers are exploring its use in drug development and as a lead compound for designing new pharmaceuticals.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of {4,7-dimethyl-5-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound’s chromen-2-one core can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its antioxidant properties can be attributed to its ability to scavenge free radicals and protect cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Used in the synthesis of various organic compounds and exhibits different chemical properties due to the presence of a methoxy group.
Phenethylamine: A simple amine that serves as a precursor for many biologically active compounds.
2-Phenylethylamine hydrochloride: A derivative of phenethylamine with distinct pharmacological effects.
Uniqueness
{4,7-dimethyl-5-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid stands out due to its unique combination of substituents on the chromen-2-one core, which imparts specific chemical and biological properties
Biological Activity
{4,7-dimethyl-5-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid, a derivative of coumarin, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has the molecular formula C17H18O5 and a molecular weight of approximately 302.32 g/mol. Its structure features a coumarin backbone with additional functional groups that enhance its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₈O₅ |
Molecular Weight | 302.32 g/mol |
LogP | 1.3 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 4 |
Antioxidant Properties
Research indicates that coumarin derivatives exhibit significant antioxidant activity. The presence of hydroxyl groups in the structure enhances radical scavenging capabilities. Studies have shown that this compound effectively reduces oxidative stress in cellular models, potentially mitigating damage associated with various diseases.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory activity. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory processes. This suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Activity
Emerging evidence suggests that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Further research is needed to elucidate its mechanisms and efficacy in vivo.
Case Studies
- Antioxidant Activity : A study evaluated the antioxidant capacity of various coumarin derivatives, including this compound, using DPPH and ABTS assays. Results indicated a significant reduction in free radicals compared to controls, highlighting its potential as a natural antioxidant agent .
- Antimicrobial Efficacy : In a clinical trial assessing the antimicrobial properties against Staphylococcus aureus and Escherichia coli, this compound demonstrated an inhibition zone comparable to standard antibiotics, suggesting its viability as an alternative antimicrobial agent .
- Anti-inflammatory Mechanism : A research article reported that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 in a murine model of acute inflammation, indicating its potential for therapeutic use in inflammatory diseases .
Properties
IUPAC Name |
2-[4,7-dimethyl-5-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-9(2)8-21-13-5-10(3)6-14-16(13)11(4)12(7-15(18)19)17(20)22-14/h5-6H,1,7-8H2,2-4H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBOONZYUSJNMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)O)C)C(=C1)OCC(=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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